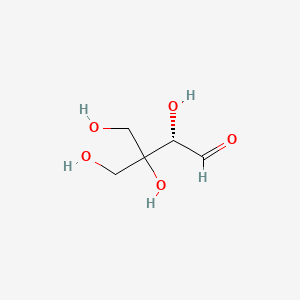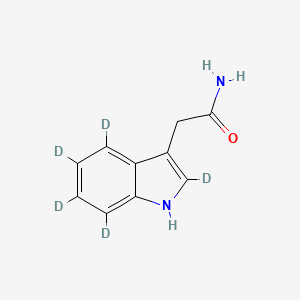
Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate
Vue d'ensemble
Description
This would normally include the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This would cover the methods and procedures used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This would discuss the molecular structure of the compound, including its stereochemistry if applicable.Chemical Reactions Analysis
This would detail the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would include properties such as melting point, boiling point, solubility, and spectral data (IR, NMR, MS).Applications De Recherche Scientifique
Biodegradation and Environmental Impact Ethyl tert-butyl ether (ETBE), a related chemical compound, has been extensively studied for its biodegradation and environmental impact. Microorganisms in soil and groundwater can degrade ETBE aerobically, making it a subject of interest in environmental sciences. The biodegradation process involves the hydroxylation of the ethoxy carbon by a monooxygenase enzyme, leading to the formation of several intermediates. Although ETBE's ether structure and slow degradation kinetics may limit its metabolism, the presence of co-contaminants can enhance its biodegradation through cometabolism. This insight is crucial for understanding the environmental fate and biodegradation of related compounds like Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate (Thornton et al., 2020).
Toxicological Reviews Research also delves into the toxicological aspects of related compounds. For instance, studies on ethyl tertiary-butyl ether (another related compound) detail its metabolism and biological effects. About 30% of inhaled ETBE is retained by the lungs and distributed throughout the body, metabolizing into tertiary-butyl alcohol (TBA) and acetaldehyde. The compound's low toxicity and nonirritant nature to eyes and skin, along with the neurological effects observed only at very high exposure concentrations, provide a foundational understanding of the toxicology of related compounds (Mcgregor, 2007).
Food and Beverage Toxicity Ethyl carbamate, similar in structure, is present in many fermented foods and beverages, raising health concerns due to its genotoxic and carcinogenic nature. Understanding the mechanisms of its formation from various precursors during fermentation and the strategies for its determination and reduction in foods and beverages provides insight into managing the toxicity of related compounds (Weber & Sharypov, 2009).
Genotoxicity Studies Research on 1-Ethyl-1-nitrosourea (ENU), a compound with similar ethylation properties, reveals its mutagenic nature in various test systems and its tumor-inducing capabilities in mammals. ENU's dual action of ethylation and carbamoylation, and its ability to produce significant levels of alkylation at DNA's oxygens, like the O6 position of guanine, highlight the intricate biological interactions of ethyl groups in related compounds (Shibuya & Morimoto, 1993).
Safety And Hazards
This would cover the safety precautions that need to be taken when handling the compound, its toxicity, and disposal methods.
Orientations Futures
This would discuss potential future research directions, such as new synthetic methods, applications, or investigations into its mechanism of action.
Propriétés
IUPAC Name |
ethyl 2-(2-amino-6-oxo-1H-purin-7-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c1-3-18-9(17)5(2)15-4-12-7-6(15)8(16)14-10(11)13-7/h4-5H,3H2,1-2H3,(H3,11,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJVOCUMLLMKHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C=NC2=C1C(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B565939.png)











